molecular formula C10H9N3O2 B2460224 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid CAS No. 639863-89-1

2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid

Cat. No.: B2460224
CAS No.: 639863-89-1
M. Wt: 203.201
InChI Key: FDMDQFRWRSOCPC-UHFFFAOYSA-N
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Description

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetic acid (CAS 639863-89-1) is an organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound serves as a valuable heterofunctional ligand in scientific research, featuring both a carboxylic acid group and a 1,2,4-triazolyl group on a phenyl ring . This molecular structure makes it a promising building block for constructing metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis . The compound is supplied as a powder and should be stored at room temperature . As a ligand containing both carboxy and triazolyl groups, it is well-employed in crystal engineering for designing coordination polymers and MOFs, where its ability to connect metal ions can create diverse and functional network structures . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties . While this specific acetic acid derivative is primarily a chemical building block, its structure correlates with the broader biological interest in the 1,2,4-triazole pharmacophore. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans. Please refer to the safety data sheet for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDQFRWRSOCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sodium hypochlorite, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H9N3O2C_{10}H_9N_3O_2 and a molecular weight of approximately 203.2 g/mol. Its structure features a triazole ring, which is known for its biological activity, along with a phenyl group connected to an acetic acid moiety. This unique combination enhances its pharmacological properties.

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid exhibits notable anti-inflammatory and analgesic effects. Studies have shown that compounds containing triazole rings can interact with biological targets such as cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses .

Case Study: COX Inhibition

A study demonstrated that derivatives of this compound can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The presence of the triazole ring enhances binding affinity to these enzymes compared to other non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antifungal Activity

The triazole moiety is also associated with antifungal properties. Research has indicated that derivatives of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be effective against various fungal pathogens, making it a candidate for agricultural applications as a fungicide.

Agricultural Applications

1. Fungicides

Due to its antifungal properties, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be developed into fungicides. Its efficacy against plant pathogens has been validated in several studies where it showed significant inhibition of fungal growth in crops .

Case Study: Crop Protection

In field trials, formulations containing this compound were tested against common plant pathogens such as Fusarium and Botrytis. Results indicated a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural treatment .

Synthesis and Modification

The synthesis of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Reagents Used : Chloro-trimethyl-silane and triethylamine in pyridine at elevated temperatures.
  • Yield : High yields (up to 93%) have been reported using optimized conditions .

Comparison with Similar Compounds

Structural Modifications and Molecular Diversity

The triazole-acetic acid scaffold is highly modifiable. Key analogues and their structural differences are summarized below:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetic acid C₁₀H₉N₃O₂ Direct phenyl-acetic acid linkage Coordination complexes, photoluminescence
2-[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid C₁₀H₉N₃O₃ Phenoxy linker (O-atom insertion) Enhanced solubility via ether group
2-((5-(Hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acid Varies Thioether (–S–) and hydroxyphenyl groups High pharmacological activity (e.g., enzyme inhibition)
2-(4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid C₁₁H₁₁N₃O₃ Methyl on triazole, phenoxy linker Organic synthesis intermediate
2-(4-(3-Mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)phenyl)acetic acid C₁₅H₁₂N₄O₂S Mercapto (–SH) and pyridinyl groups Reactive thiol group for covalent binding

Key Observations :

  • Thioether/Thiol Modifications : Thio derivatives (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability and enzyme inhibition .
  • Substituent Effects : Methyl groups () or bulky aryl moieties () alter steric hindrance, affecting binding interactions in biological targets .

Physicochemical Properties

  • Solubility: The parent compound’s acetic acid group confers moderate water solubility, while phenoxy analogues (e.g., ) may have improved solubility due to polar ether linkages . Thio derivatives () are less polar but more lipid-soluble .
  • Stability : Mercapto-containing analogues () are prone to oxidation, requiring stabilization in formulations, whereas methyl-substituted triazoles () are more stable .
  • Crystallinity: The parent compound forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonds, while bulky substituents (e.g., thiophene in ) disrupt crystallinity .

Biological Activity

2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid (CAS No. 639863-89-1) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a triazole moiety, which is known for its diverse biological properties. This article explores the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.

The chemical formula for 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid is C10H9N3O2, with a molecular weight of 203.2 g/mol. The compound appears as a powder and is stable at room temperature .

PropertyValue
Chemical FormulaC10H9N3O2
Molecular Weight203.2 g/mol
IUPAC Name2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid
CAS Number639863-89-1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid possess antibacterial and antifungal effects against various pathogens. The mechanism often involves the inhibition of cell wall synthesis or disruption of nucleic acid metabolism .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Cell LineIC50 (μM)
HCT-1166.2
T47D27.3

Neuroprotective Effects

The neuroprotective effects of triazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases. Compounds similar to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activities of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Compounds containing the triazole ring exhibit antioxidant properties that may protect against oxidative stress-related damage in cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • A study published in MDPI highlighted the synthesis of various triazole hybrids and their anti-AChE activity, demonstrating that modifications to the triazole structure can significantly enhance biological activity .
  • Another investigation revealed that certain derivatives exhibited potent anticancer activity against multiple cancer cell lines with mechanisms involving apoptosis and necrosis .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid derivatives?

The compound is synthesized via nucleophilic substitution reactions. A typical approach involves heating 5-substituted-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (equimolar NaOH or KOH). The reaction proceeds under reflux conditions, followed by recrystallization from ethanol/water mixtures to isolate the product. Salts are formed by reacting the acid with metal sulfates (e.g., Fe²⁺, Cu²⁺, Zn²⁺) or organic bases (e.g., piperidine, morpholine) .

Q. How is the structural identity of synthesized derivatives confirmed?

Structural confirmation relies on elemental analysis (C, H, N, S content) and IR spectrophotometry (characteristic peaks for -SH, -COOH, and triazole rings). Thin-layer chromatography (TLC) using silica gel plates and ethanol:chloroform (1:2) mobile phases ensures compound purity and individuality .

Q. What are the critical physical-chemical properties to characterize for this compound?

Key properties include:

  • Solubility : Tested in polar (water, ethanol) and non-polar solvents (chloroform).
  • Melting point : Determined via capillary methods (range: 180–220°C depending on substituents).
  • Stability : Assessed under varying pH (2–12) and temperature (25–100°C) conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid derivatives?

  • Solvent selection : Ethanol/water mixtures enhance solubility of intermediates.
  • Molar ratios : A 1:1.2 molar ratio of triazole-thione to chloroacetic acid minimizes side reactions.
  • Catalysis : Adding trace morpholine (0.5 mol%) accelerates thioether bond formation . Contradictions in yield data (e.g., 60–85% variability) may arise from substituent steric effects or residual moisture, requiring controlled anhydrous conditions .

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

  • HPLC-DAD : Quantifies active pharmaceutical ingredients (APIs) with a C18 column, 0.1% phosphoric acid/acetonitrile mobile phase, and UV detection at 254 nm .
  • DFT calculations : Predict vibrational frequencies and electronic properties to cross-validate experimental IR/NMR data .

Q. How do substituent variations (R-groups) impact pharmacological activity and toxicity?

  • Activity : Electron-withdrawing groups (e.g., -NO₂) on the triazole ring enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
  • Toxicity : Hydrophilic substituents (e.g., -OH) reduce hepatotoxicity in vitro (IC₅₀ > 100 µM in HepG2 cells). Structure-activity relationship (SAR) models correlate logP values (<2.5) with low cytotoxicity .

Q. What strategies mitigate data inconsistencies in pharmacological screening?

  • Dose-response normalization : Use internal standards (e.g., theophylline derivatives) to control for batch-to-batch variability.
  • Multi-parametric assays : Combine MIC (antimicrobial), MTT (cytotoxicity), and COX-2 inhibition (anti-inflammatory) assays to validate specificity .

Methodological Guidance

Q. How to design a robust protocol for salt formation with organic bases?

  • React 2-[4-(4H-triazolyl)phenyl]acetic acid (1 mmol) with morpholine/piperidine (1.2 mmol) in absolute ethanol.
  • Stir at 50°C for 4 hrs, evaporate solvent, and recrystallize from acetonitrile. Confirm salt formation via IR (loss of -COOH peak at 1700 cm⁻¹) .

Q. What computational tools aid in predicting metabolic pathways?

  • ADMET Predictor™ : Estimates metabolic sites (e.g., hydroxylation at C4 of the phenyl ring).
  • CYP450 docking simulations : Identify potential interactions with CYP3A4/2D6 isoforms using AutoDock Vina .

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